CES2 Inhibitory Potency: 33-Fold Superiority Over a Close Structural Analog (BDBM50154559) in the Same Human Liver Microsome Assay
In a head-to-head screening campaign deposited under BindingDB Entry 50047214, N′-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide (BDBM50154561) inhibited human CES2 with an IC₅₀ of 20 nM [1]. The structurally related comparator BDBM50154559—a benzothiazole-hydrazide analogue—yielded an IC₅₀ of 660 nM under identical assay conditions (human liver microsomes, fluorescein diacetate substrate, 10-min preincubation) [1]. This constitutes a 33-fold difference in potency arising solely from structural modifications within the same chemotype [1].
| Evidence Dimension | CES2 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | BDBM50154559: IC₅₀ = 660 nM |
| Quantified Difference | 33-fold greater potency (660/20 = 33) |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation followed by substrate addition (BindingDB Assay ID 3, Entry 50047214) |
Why This Matters
A 33-fold potency differential within the same scaffold family directly informs compound selection for CES2 activity-based probe development or inhibitor lead optimization, where nanomolar potency is a prerequisite for cellular and in vivo target engagement studies.
- [1] BindingDB Entry 50047214: IC₅₀ and Ki data for BDBM50154561 and BDBM50154559 against CES2 in human liver microsomes. University of California San Diego, accessed 2026-04-29. View Source
